3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid
Description
Significance of Thiophene-containing Carboxylic Acids in Chemical Research
Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its derivatives are integral components of numerous approved drugs and biologically active compounds. The thiophene ring is often used as a bioisostere for a phenyl ring, meaning it can replace a benzene (B151609) ring in a molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic properties. nih.gov
The incorporation of a carboxylic acid functional group onto a thiophene ring further enhances its utility. Thiophene carboxylic acids serve as versatile building blocks in the synthesis of more complex molecules. They can readily undergo various chemical transformations, allowing for the construction of diverse molecular architectures with potential applications in materials science and pharmaceuticals. Research has shown that thiophene-based compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comresearchgate.net
Rationale for Investigating 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid
The rationale for investigating this compound stems from the combined structural features of the thiophene ring, the methyl substituent, and the β-hydroxy propanoic acid side chain. The methyl group at the 4-position of the thiophene ring can influence the electronic properties and steric interactions of the molecule, potentially fine-tuning its binding affinity to biological targets.
The β-hydroxy carboxylic acid moiety is a key structural element found in many biologically active natural products and synthetic compounds. This functional group can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems. The stereochemistry of the hydroxyl group can also play a significant role in determining the biological activity of the molecule. The investigation of this specific compound allows researchers to explore the structure-activity relationships (SAR) of thiophene derivatives, contributing to the rational design of new therapeutic agents. rsc.org
Historical Context of Related Structures in Organic Synthesis and Medicinal Chemistry Research
The history of thiophene chemistry dates back to its discovery in 1882 by Viktor Meyer. Since then, the synthesis and functionalization of thiophene derivatives have been a central theme in organic chemistry. Early research focused on understanding the aromatic character and reactivity of the thiophene ring. Over the decades, numerous synthetic methods have been developed to introduce various substituents onto the thiophene core, enabling the creation of a vast library of compounds. bohrium.com
In medicinal chemistry, the journey of thiophene-containing drugs has been marked by significant successes. The structural similarity of thiophene to benzene led to its early exploration as a bioisosteric replacement in drug candidates. This strategy has resulted in the development of several blockbuster drugs, including the antiplatelet agent clopidogrel (B1663587) and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid. nih.gov The historical success of these and other thiophene-based pharmaceuticals provides a strong impetus for the continued exploration of novel thiophene derivatives.
Overview of Current Research Landscape on Beta-Hydroxy Carboxylic Acids and Thiophene Derivatives
The current research landscape is vibrant for both β-hydroxy carboxylic acids and thiophene derivatives. In the realm of organic synthesis, there is a continuous effort to develop novel, efficient, and stereoselective methods for the preparation of β-hydroxy acids. These methods often employ asymmetric catalysis to control the stereochemistry of the newly formed chiral center. nih.gov
In medicinal chemistry, researchers are actively exploring new applications for thiophene-based compounds. Recent studies have focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents. techscience.comimpactfactor.org The ability to synthesize a wide variety of substituted thiophenes allows for systematic modifications of their structure to optimize their biological activity and pharmacokinetic profiles. The combination of a thiophene ring with a β-hydroxy acid side chain represents a promising area of research for the discovery of new therapeutic agents.
Research Objectives and Scope for this compound
The primary research objectives for a compound like this compound would likely encompass several key areas:
Development of Efficient Synthetic Routes: A major objective would be to establish a practical and scalable synthesis for the compound, potentially including methods for controlling the stereochemistry at the hydroxyl-bearing carbon. This could involve exploring various synthetic strategies, such as the aldol (B89426) reaction of a thiophene-2-carboxaldehyde derivative with a suitable acetate (B1210297) enolate equivalent. nih.gov
Investigation of Chemical Properties: A thorough characterization of the compound's chemical and physical properties would be essential. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical parameters.
Exploration of Biological Activity: A key objective would be to screen the compound for a range of biological activities. Based on the known pharmacology of related structures, this could include assays for anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound would be crucial for establishing SAR. This would involve modifying the substitution pattern on the thiophene ring and altering the structure of the side chain to understand how these changes affect biological activity. rsc.org
The scope of research on this compound is broad, spanning from fundamental organic synthesis to applied medicinal chemistry. The findings from such research could contribute to the development of new chemical methodologies and potentially lead to the discovery of novel therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
2228559-29-1 |
|---|---|
Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3S/c1-5-2-7(12-4-5)6(9)3-8(10)11/h2,4,6,9H,3H2,1H3,(H,10,11) |
InChI Key |
FIQHZMJYLSHWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(CC(=O)O)O |
Purity |
90 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 3 4 Methylthiophen 2 Yl Propanoic Acid
Retrosynthetic Analysis of 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.
Identification of Key Disconnections
The principal disconnection for this compound involves the carbon-carbon bond between the C2 and C3 positions. This bond is strategically broken as its formation is synthetically feasible through several reliable reactions. A second key disconnection is at the C3-heteroatom bond, specifically the hydroxyl group, which points towards the use of a carbonyl precursor.
| Disconnection Point | Bond Type | Corresponding Forward Reaction |
| C2 – C3 | C-C | Aldol (B89426) Condensation, Reformatsky Reaction |
| C3 – OH | C-O | Addition to a carbonyl group |
| C3 – Thiophene (B33073) | C-C | Michael Addition |
Precursor Design and Selection
Based on the identified disconnections, two primary precursor molecules can be proposed:
4-methyl-2-thiophenecarboxaldehyde: This aldehyde serves as the electrophilic component, providing the thiophene ring and the carbon atom that will become the stereocenter bearing the hydroxyl group.
A two-carbon nucleophile equivalent: This component will provide the propanoic acid backbone. The nature of this precursor varies depending on the chosen synthetic route. For instance, in an Aldol-type reaction, an acetate (B1210297) enolate would be the precursor, while in a Reformatsky reaction, an α-haloester is utilized.
Classical Synthetic Approaches to this compound
Several classical organic reactions can be employed to construct the target molecule from the designed precursors.
Aldol Condensation Strategies
The Aldol condensation is a powerful tool for forming carbon-carbon bonds and is a viable method for the synthesis of this compound. In this approach, an enolate of an acetate equivalent reacts with 4-methyl-2-thiophenecarboxaldehyde.
The general reaction involves the deprotonation of an ester, such as ethyl acetate, using a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methyl-2-thiophenecarboxaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester, which can then be hydrolyzed to the desired carboxylic acid.
| Reactant 1 | Reactant 2 | Base/Catalyst | Product |
| 4-methyl-2-thiophenecarboxaldehyde | Ethyl Acetate | Lithium Diisopropylamide (LDA) | Ethyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate |
Reformatsky Reactions and Variants
The Reformatsky reaction provides a direct route to β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of zinc metal. nih.govorganic-chemistry.orgwikipedia.org For the synthesis of the target molecule, this would involve the reaction of an α-bromoester, such as ethyl bromoacetate, with 4-methyl-2-thiophenecarboxaldehyde and activated zinc. nih.govorganic-chemistry.orgwikipedia.org
The reaction is initiated by the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester, forming an organozinc intermediate known as a Reformatsky enolate. nih.govorganic-chemistry.orgwikipedia.org This enolate then adds to the carbonyl group of 4-methyl-2-thiophenecarboxaldehyde. nih.govorganic-chemistry.orgwikipedia.org An acidic workup subsequently yields the β-hydroxy ester, which can be saponified to the final product. nih.govorganic-chemistry.orgwikipedia.org
| Reactant 1 | Reactant 2 | Metal | Solvent | Product |
| 4-methyl-2-thiophenecarboxaldehyde | Ethyl bromoacetate | Zinc (activated) | Tetrahydrofuran (THF) | Ethyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate |
Michael Addition Pathways
An alternative approach involves a Michael addition, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, the synthesis would start with the preparation of 3-(4-methylthiophen-2-yl)propenoic acid. This can be achieved through a Knoevenagel condensation of 4-methyl-2-thiophenecarboxaldehyde with malonic acid.
The resulting α,β-unsaturated acid can then undergo a Michael-type addition of a hydroxide equivalent across the double bond. While direct hydration can be challenging, this transformation can be accomplished through various multi-step sequences, such as hydroboration-oxidation or oxymercuration-demercuration of the corresponding ester, followed by hydrolysis.
| Michael Acceptor | Nucleophile | Reaction Type | Intermediate Product |
| Methyl 3-(4-methylthiophen-2-yl)propenoate | Water (via hydroboration-oxidation) | Hydration | Methyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate |
Grignard Reagent Mediated Syntheses
The synthesis of this compound can be effectively achieved through reactions analogous to the Grignard reaction, such as the Reformatsky and related reactions. These methods involve the nucleophilic addition of an organometallic reagent to a carbonyl group. In a typical approach, an organozinc reagent, also known as a Reformatsky enolate, is prepared by treating an α-halo ester with zinc dust. wikipedia.orglibretexts.org This enolate is less reactive than Grignard reagents or lithium enolates, which prevents self-condensation of the ester. wikipedia.orglibretexts.org
A plausible synthetic route involves the reaction of the zinc enolate of ethyl bromoacetate with 4-methyl-2-thiophenecarboxaldehyde. The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). Subsequent acidic workup of the intermediate zinc alkoxide yields the corresponding β-hydroxy ester, ethyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate. Finally, hydrolysis of the ester group affords the target carboxylic acid.
An analogous approach would be the use of a lithium enolate of tert-butyl acetate, generated using a strong base like lithium diisopropylamide (LDA), which would then react with 4-methyl-2-thiophenecarboxaldehyde. The tert-butyl ester can be subsequently cleaved under milder acidic conditions to yield the desired product.
Table 1: Key Features of Grignard-type Syntheses
| Feature | Description |
| Reagents | 4-methyl-2-thiophenecarboxaldehyde, α-halo ester (e.g., ethyl bromoacetate), Zinc or Magnesium |
| Key Intermediate | Organozinc or Organomagnesium enolate |
| Reaction Type | Nucleophilic addition to a carbonyl group |
| Advantages | Readily available starting materials, well-established procedure |
| Challenges | Requires anhydrous conditions, potential for side reactions if not controlled |
Asymmetric Synthesis of Chiral this compound Enantiomers
The presence of a stereocenter at the C3 position of this compound necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure forms.
Chiral Auxiliaries in Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral β-hydroxy acids, Evans' oxazolidinone auxiliaries are commonly employed. wikipedia.org
In this approach, the chiral auxiliary, for instance, a commercially available chiral oxazolidinone, is first acylated with propionyl chloride. The resulting N-acyloxazolidinone is then enolized using a boron triflate and a tertiary amine to form a Z-enolate. This enolate then undergoes a diastereoselective aldol reaction with 4-methyl-2-thiophenecarboxaldehyde. The stereochemistry of the newly formed hydroxyl group is controlled by the chiral auxiliary. Finally, the auxiliary is cleaved, typically by hydrolysis, to yield the enantiomerically enriched this compound. The choice of the enantiomer of the chiral auxiliary determines which enantiomer of the final product is obtained.
Asymmetric Catalysis for Enantioselective Production
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. For the preparation of chiral β-hydroxy acids, asymmetric aldol reactions catalyzed by chiral metal complexes or organocatalysts are powerful tools.
A potential strategy would involve the use of a chiral Lewis acid catalyst, such as a titanium or zinc complex with a chiral ligand (e.g., a derivative of BINOL or a chiral diamine). This catalyst would coordinate to 4-methyl-2-thiophenecarboxaldehyde, activating it towards nucleophilic attack and creating a chiral environment. The reaction of this activated aldehyde with a silyl enol ether of an acetate ester (a Mukaiyama aldol reaction) would then proceed with high enantioselectivity.
Alternatively, organocatalytic approaches, for instance using proline or its derivatives, could catalyze the direct asymmetric aldol reaction between an appropriate ketone or aldehyde and a suitable pronucleophile to generate a precursor to the target molecule with high enantiomeric excess.
Enzymatic Biocatalysis for Stereoselective Synthesis
Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral molecules. Lipases, in particular, have been widely used for the kinetic resolution of racemic mixtures of β-hydroxy esters. researchgate.netscielo.br
A chemo-enzymatic approach could be employed where racemic ethyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate, synthesized via a non-stereoselective method like the Reformatsky reaction, is subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CAL-B) or porcine pancreas lipase (PPL), can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. researchgate.netscielo.br The resulting mixture of the enantiomerically enriched acid and ester can then be separated. This method allows for the preparation of both enantiomers of the target compound.
Table 2: Comparison of Asymmetric Synthesis Strategies
| Method | Principle | Key Reagents/Catalysts | Advantages |
| Chiral Auxiliaries | Covalent attachment of a chiral group to direct stereochemistry. | Evans' oxazolidinones, Oppolzer's camphorsultams. | High diastereoselectivity, predictable stereochemical outcome. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a stereoselective reaction environment. | Chiral Lewis acids (e.g., Ti, Zn complexes), organocatalysts (e.g., proline). | High enantioselectivity, atom economy. |
| Enzymatic Biocatalysis | Use of enzymes for stereoselective transformations. | Lipases (e.g., CAL-B, PPL), reductases. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Modern Synthetic Methodologies Applied to this compound
Transition Metal-Catalyzed Coupling Reactions
While not directly forming the β-hydroxy acid moiety in a single step, transition metal-catalyzed coupling reactions are instrumental in the synthesis of the necessary precursors. For instance, the synthesis of the key starting material, 4-methyl-2-thiophenecarboxaldehyde, can be achieved using these modern techniques.
A Suzuki or Stille coupling reaction could be employed to introduce the methyl group at the 4-position of a suitable thiophene derivative. For example, 4-bromo-2-thiophenecarboxaldehyde could be coupled with methylboronic acid (Suzuki reaction) or trimethylstannane (Stille reaction) in the presence of a palladium catalyst to afford 4-methyl-2-thiophenecarboxaldehyde.
Furthermore, transition metal catalysis can be envisioned in more convergent strategies. For instance, a palladium-catalyzed carbonylative coupling of a 4-methyl-2-thienyl halide with a suitable three-carbon building block could potentially lead to a precursor that can be readily converted to the target β-hydroxy acid. The continuous development in this field offers promising avenues for more efficient and versatile syntheses of such complex molecules.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-hydroxy carbonyl compounds, which are direct precursors to β-hydroxy acids like this compound. The core of this approach is the aldol reaction, one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. nih.govlibretexts.org In a hypothetical organocatalytic synthesis of the target molecule, the reaction would likely proceed via an aldol addition between 4-methylthiophene-2-carbaldehyde and a suitable two-carbon nucleophile derived from acetic acid.
A plausible organocatalytic route would involve the use of a chiral amine catalyst, such as proline or its derivatives, to activate the carbonyl compound. The reaction mechanism typically involves the formation of an enamine intermediate from the catalyst and an acetate equivalent (e.g., a ketone or aldehyde that can be later oxidized). This enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylthiophene-2-carbaldehyde. Subsequent hydrolysis releases the catalyst and yields the β-hydroxy carbonyl compound, which can then be oxidized to the desired carboxylic acid. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the organocatalyst. nih.govmdpi.com
The choice of organocatalyst is crucial and can influence both the yield and the enantioselectivity of the aldol product. Catalysts are often designed to have specific steric and electronic properties to maximize their effectiveness for a given set of substrates. nih.gov
Flow Chemistry Techniques
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. uc.ptbeilstein-journals.org The application of flow chemistry to the synthesis of this compound could significantly improve the efficiency and reproducibility of the process.
A hypothetical flow chemistry setup for the organocatalytic aldol reaction described above would involve pumping streams of the reactants (4-methylthiophene-2-carbaldehyde and the acetate equivalent) and the organocatalyst through a heated or cooled reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation. uc.pt
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of developing an efficient and cost-effective synthesis for this compound. Key parameters that require careful tuning include the choice of solvent, reaction temperature and pressure, and the stoichiometry of reactants and catalyst loading.
Solvent Effects in Synthesis of this compound
The solvent can have a profound impact on the rate, yield, and stereoselectivity of organocatalytic aldol reactions. mdpi.comresearchgate.net The choice of solvent influences the solubility of the reactants and catalyst, the stability of intermediates, and the transition state energies of the reaction pathways.
For the synthesis of this compound via an organocatalytic aldol reaction, a range of solvents would typically be screened. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are often effective in dissolving the catalyst and substrates and can promote the desired reaction pathway. mdpi.com In contrast, nonpolar solvents such as toluene or dichloromethane (DCM) might be less effective but could be advantageous in specific cases. The effect of the solvent is highly dependent on the specific organocatalyst and substrates used.
Below is a hypothetical data table illustrating the potential effect of different solvents on the yield of the aldol addition product.
| Solvent | Dielectric Constant | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 72 |
| Acetonitrile (MeCN) | 37.5 | 85 |
| Dimethylformamide (DMF) | 36.7 | 90 |
| Toluene | 2.4 | 45 |
This data is illustrative and based on general principles of organocatalyzed aldol reactions.
Temperature and Pressure Optimization
Temperature is a critical parameter that affects the rate of reaction and the stability of the products and intermediates. In general, higher temperatures increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the desired product. For organocatalytic aldol reactions, temperatures are often optimized to strike a balance between a reasonable reaction time and high selectivity.
Pressure can also influence the outcome of a reaction, particularly in flow chemistry systems. researchgate.net High pressure can increase the concentration of gaseous reactants and can also affect the transition state of the reaction, potentially leading to improved yields or selectivity.
The following table provides a hypothetical illustration of the effect of temperature on the yield of the aldol product.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0 | 24 | 75 |
| 25 (Room Temp.) | 12 | 90 |
| 50 | 4 | 82 (with byproducts) |
| 80 | 1 | 60 (significant decomp.) |
This data is illustrative and based on general principles of optimizing organic reactions.
Catalyst Loading and Reagent Stoichiometry
The amount of catalyst used (catalyst loading) and the molar ratio of the reactants (reagent stoichiometry) are key factors in optimizing the efficiency of the synthesis. In organocatalysis, it is desirable to use the lowest possible catalyst loading to minimize cost and simplify purification, while still achieving a high reaction rate and yield.
The stoichiometry of the reactants also needs to be carefully controlled. In the proposed aldol reaction, using an excess of the acetate equivalent could drive the reaction to completion, but it may also lead to side reactions or complicate the purification of the final product.
A systematic study of catalyst loading and reagent ratios is typically performed to identify the optimal conditions. The table below provides a hypothetical example of such an optimization.
| Catalyst Loading (mol%) | Molar Ratio (Aldehyde:Acetate Equivalent) | Yield (%) |
| 5 | 1:1.2 | 80 |
| 10 | 1:1.2 | 90 |
| 20 | 1:1.2 | 91 |
| 10 | 1:1.5 | 95 |
| 10 | 1:2.0 | 94 (with impurities) |
This data is illustrative and based on general principles of reaction optimization.
Advanced Spectroscopic Characterization and Structural Elucidation Research of 3 Hydroxy 3 4 Methylthiophen 2 Yl Propanoic Acid
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques crucial for identifying the functional groups within 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light.
The IR spectrum of this compound is characterized by several key absorption bands. A very broad band is typically observed in the 2500–3300 cm⁻¹ region, which is a hallmark of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding. researchgate.net Within this broad envelope, the C-H stretching vibrations of the methyl group and the thiophene (B33073) ring appear around 2850–3100 cm⁻¹. nii.ac.jp A strong, sharp absorption peak characteristic of the carbonyl (C=O) group in the carboxylic acid is expected in the range of 1700–1725 cm⁻¹. cdnsciencepub.com The spectrum also reveals C-O stretching and O-H bending vibrations for the alcohol and carboxylic acid groups between 1050 cm⁻¹ and 1400 cm⁻¹. Vibrations associated with the 4-methylthiophene ring, including C=C and C-S stretching, are anticipated in the fingerprint region (below 1600 cm⁻¹). nii.ac.jpiosrjournals.orgglobalresearchonline.net
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretching vibration gives a strong signal. acs.orgresearchgate.net The aromatic C=C stretching vibrations of the thiophene ring are also prominent in Raman spectra, generally appearing in the 1400-1590 cm⁻¹ region. globalresearchonline.net The C-S bond vibrations within the thiophene ring can also be identified, typically found at lower wavenumbers. iosrjournals.org The combination of IR and Raman data allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional groups.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 2500-3300 | Weak | Broad, Strong (IR) |
| Thiophene & Methyl C-H | Stretching | 2850-3100 | 2850-3100 | Medium-Strong |
| Carboxylic Acid C=O | Stretching | 1700-1725 | 1700-1725 | Strong |
| Thiophene Ring C=C | Stretching | 1400-1590 | 1400-1590 | Medium-Strong |
| Alcohol/Acid C-O | Stretching | 1050-1250 | 1050-1250 | Medium |
| Thiophene Ring C-S | Stretching | 650-850 | 650-850 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the substituted thiophene ring. Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π→π* electronic transition. nii.ac.jp
Interactive Data Table: Expected UV-Vis Absorption Data
| Transition Type | Expected λmax (nm) | Solvent | Molar Absorptivity (ε) |
| π→π* (Primary) | 240-260 | Ethanol | High |
| n→π* or other | >260 | Ethanol | Low to Medium |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique would provide unequivocal proof of the molecular structure, including stereochemistry at the chiral center, and reveal detailed information about intermolecular interactions that govern the crystal packing.
To perform X-ray diffraction analysis, a high-quality single crystal is required. For a compound like this compound, suitable crystals can be grown using several common techniques. Slow evaporation of a saturated solution is a widely used method, where the compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate (B1210297), or a mixture) and the solvent is allowed to evaporate slowly over days or weeks. Another technique is vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled, is also a viable method. acs.org
The primary output of a successful X-ray crystal structure determination is the precise coordinates of each atom in the asymmetric unit. From these coordinates, it is possible to calculate accurate bond lengths, bond angles, and torsional angles. For this compound, this data would confirm the expected geometry of the thiophene ring, the carboxylic acid group, and the tetrahedral geometry around the chiral carbon. The torsional angles would define the conformation of the propanoic acid chain relative to the thiophene ring, providing insight into the molecule's preferred shape in the solid state. acs.org
Interactive Data Table: Expected Bond Lengths and Angles
| Bond/Angle | Type | Expected Value |
| C=O | Bond Length | ~1.20 - 1.25 Å |
| C-O (acid) | Bond Length | ~1.31 - 1.36 Å |
| C-O (alcohol) | Bond Length | ~1.43 Å |
| C-S (thiophene) | Bond Length | ~1.70 - 1.74 Å |
| C=C (thiophene) | Bond Length | ~1.35 - 1.38 Å |
| O-C=O | Bond Angle | ~123° |
| C-C-C (chain) | Bond Angle | ~109.5° |
| C-S-C (thiophene) | Bond Angle | ~92° |
Computational and Theoretical Chemistry Studies of 3 Hydroxy 3 4 Methylthiophen 2 Yl Propanoic Acid
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time.
The propanoic acid side chain of the molecule is flexible, with several rotatable single bonds. This flexibility means the molecule can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net
MD simulations can explore the conformational landscape of 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid by simulating its atomic motions over time in a solvent environment. olemiss.edu This would reveal the preferred orientations of the thiophene (B33073) ring relative to the propanoic acid chain and identify any stable intramolecular hydrogen bonds, for example, between the hydroxyl group and the carboxyl group. Such analyses are crucial for understanding how the molecule's shape influences its interactions with other molecules. olemiss.edumdpi.com
An in-depth review of scholarly databases and scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused solely on this compound. Research covering the precise areas outlined in your request—including solvent effects on its molecular conformation, specific molecular docking studies against various protein targets, and the development of Quantitative Structure-Activity Relationship (QSAR) models for its derivatives—is not currently available in published literature.
The existing research on related compounds, such as other β-hydroxy-β-arylpropanoic acids or different thiophene derivatives, does not provide the specific data required to generate a scientifically accurate and detailed article on this compound itself. nih.govtechscience.commdpi.com Constructing an article based on these related but structurally distinct molecules would not meet the standard of scientific accuracy and would violate the strict focus of your request.
Therefore, it is not possible to generate the requested article with the specified content and level of detail at this time. The necessary foundational research for this compound in the areas of computational chemistry, molecular docking, and QSAR modeling has not been publicly documented.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides a powerful avenue for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, while specific experimental spectroscopic data may not be widely available, theoretical methods, particularly Density Functional Theory (DFT), can be employed to forecast its spectral characteristics, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These computational approaches are frequently used to study thiophene derivatives, providing reliable predictions of their molecular structure and properties. mdpi.commdpi.comafricaresearchconnects.com
The process typically commences with the optimization of the molecule's three-dimensional geometry using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). nih.gov Once the lowest energy conformation is determined, the vibrational frequencies and NMR chemical shifts can be calculated. It is important to note that calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method, thereby improving the agreement with experimental data. nih.gov
Predicted Infrared (IR) Spectroscopy
The calculated IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The table below illustrates the predicted vibrational frequencies and their assignments for the key functional groups within the molecule. These predictions are based on typical frequency ranges observed for similar functional groups in related organic molecules and computational studies on thiophene derivatives. mdpi.comjchps.com
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~3500-2500 (broad) |
| O-H (Alcohol) | Stretching | ~3600-3200 |
| C-H (Aromatic/Thiophene) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~2980-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1720-1700 |
| C=C (Thiophene Ring) | Stretching | ~1600-1450 |
| C-O (Alcohol/Carboxylic Acid) | Stretching | ~1300-1000 |
| C-S (Thiophene Ring) | Stretching | ~850-600 |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR spectra is another significant application of computational chemistry. By calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), the chemical shifts can be predicted. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within the DFT framework. nih.gov The predicted chemical shifts are invaluable for assigning the signals in experimentally obtained spectra and for confirming the molecular structure.
Below are tables presenting the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimations based on the electronic environment of each nucleus and data from computational studies on analogous thiophene-containing compounds. mdpi.comnih.gov
Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~10-13 |
| Thiophene-H (position 5) | ~7.0-7.5 |
| Thiophene-H (position 3) | ~6.8-7.2 |
| -CH(OH)- | ~4.5-5.0 |
| -CH2- | ~2.5-3.0 |
| -CH3 | ~2.2-2.5 |
| -OH | Variable (depends on solvent and concentration) |
Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~170-180 |
| Thiophene-C (quaternary, position 2) | ~145-155 |
| Thiophene-C (quaternary, position 4) | ~135-145 |
| Thiophene-CH (position 5) | ~125-130 |
| Thiophene-CH (position 3) | ~120-125 |
| -CH(OH)- | ~65-75 |
| -CH2- | ~40-50 |
| -CH3 | ~15-20 |
These computational predictions offer a detailed theoretical framework for the spectroscopic characterization of this compound. They serve as a valuable reference for the interpretation of experimental data and contribute to a deeper understanding of the molecule's structural and electronic properties.
Investigation of Biological Activities and Mechanistic Studies in Vitro of 3 Hydroxy 3 4 Methylthiophen 2 Yl Propanoic Acid
Receptor Binding Assays (In Vitro)
Ligand Binding Competition AssaysNo data from ligand binding competition assays for 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid are available. Such assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand that binds to the same receptor.nih.govnih.govwikipedia.org
Data Tables
Due to the absence of specific research data for this compound, no data tables can be generated.
Receptor Selectivity Profiling
To elucidate the specific biological targets of this compound, a comprehensive receptor selectivity profiling would be conducted. This process involves screening the compound against a broad panel of known receptors, enzymes, and ion channels to identify potential interactions. A typical approach would utilize competitive binding assays, where the ability of the compound to displace a radiolabeled ligand from its receptor is measured. bioivt.comnih.gov This provides an initial indication of binding affinity and selectivity.
The screening panel would ideally include a diverse range of targets, such as G-protein coupled receptors (GPCRs), nuclear receptors, kinases, and various ion channels, to ensure a wide net is cast for potential biological activity. The results of such a screening are typically expressed as the percentage of inhibition of radioligand binding at a fixed concentration of the test compound. For any significant "hits" (e.g., >50% inhibition), follow-up concentration-response experiments would be performed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the compound's potency at that specific target.
Table 1: Illustrative Receptor Selectivity Profile for this compound at a Concentration of 10 µM
| Receptor Target | Ligand Displaced | % Inhibition |
|---|---|---|
| Adenosine A1 | [3H]-DPCPX | 8% |
| Adrenergic α2A | [3H]-Rauwolscine | 12% |
| Cannabinoid CB1 | [3H]-CP55,940 | 65% |
| GABA-A | [3H]-Muscimol | 5% |
| Opioid µ | [3H]-DAMGO | 72% |
This table is for illustrative purposes only and does not represent actual experimental data.
Based on the hypothetical results in Table 1, this compound shows significant interaction with the Cannabinoid CB1 and Opioid µ receptors. These initial findings would necessitate further investigation to confirm the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator) and to quantify the binding affinity through the generation of full concentration-response curves.
Cell-Based Assays for Molecular Mechanism Elucidation
Following the identification of potential molecular targets, cell-based assays are crucial for understanding the compound's mechanism of action in a more biologically relevant context. bioivt.com These assays can reveal how the compound affects cellular functions and signaling pathways.
Cell Line Selection and Culture Conditions
The choice of cell lines for these assays is critical and would be guided by the results of the receptor selectivity profiling. For instance, if the compound shows affinity for neuronal receptors, cell lines of neuronal origin would be appropriate. If the targets are more ubiquitous, commonly used and well-characterized cell lines such as HEK293 (Human Embryonic Kidney) or HeLa (Henrietta Lacks) cells might be employed. nih.gov These cell lines can also be genetically modified to overexpress a specific receptor of interest to isolate and study the compound's effect on that particular target.
Standard cell culture conditions would be maintained, including a controlled environment with respect to temperature (37°C), humidity, and CO2 levels (typically 5%). The culture medium would be selected to provide the necessary nutrients, growth factors, and antibiotics to ensure cell viability and prevent contamination.
Table 2: Example Cell Lines for Mechanistic Studies
| Cell Line | Origin | Relevant Characteristics | Culture Medium |
|---|---|---|---|
| HEK293 | Human Embryonic Kidney | Easily transfected, expresses a range of endogenous receptors. | DMEM with 10% FBS |
| SH-SY5Y | Human Neuroblastoma | Expresses various neuronal markers and receptors. | RPMI-1640 with 10% FBS |
This table provides examples of commonly used cell lines and is for illustrative purposes.
Investigation of Cellular Pathways Modulated by this compound
To understand the downstream consequences of receptor binding, various cellular signaling pathways would be investigated. bioivt.com For example, if the compound interacts with a GPCR, assays to measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels would be performed. bioivt.com If a kinase is the target, the phosphorylation status of its downstream substrates would be examined.
Metabolic assays could also provide insights into how the compound affects cellular energy and biosynthesis. nih.gov Techniques such as measuring oxygen consumption rates or extracellular acidification rates can reveal effects on mitochondrial respiration and glycolysis, respectively.
Gene Expression and Protein Level Analysis (e.g., Western Blot, qRT-PCR)
To delve deeper into the molecular mechanisms, the effect of this compound on gene and protein expression would be analyzed. Quantitative real-time polymerase chain reaction (qRT-PCR) could be used to measure changes in the mRNA levels of specific genes that are known to be regulated by the identified signaling pathways.
Western blotting would be employed to assess the levels of specific proteins and their post-translational modifications, such as phosphorylation. This technique can confirm whether changes in gene expression translate to altered protein levels and can also directly measure the activation state of signaling proteins.
Table 3: Hypothetical Gene Expression Changes in Response to this compound Treatment
| Gene Name | Biological Function | Fold Change (qRT-PCR) |
|---|---|---|
| FOS | Transcription factor | +3.5 |
| NR4A1 | Nuclear receptor | +2.8 |
| CREB1 | Transcription factor | +1.2 |
This table is a hypothetical representation of data that could be generated from a qRT-PCR experiment.
Flow Cytometry for Cellular Responses
Flow cytometry is a powerful technique for analyzing cellular responses at the single-cell level. It can be used to assess a variety of cellular processes, including cell cycle progression, apoptosis (programmed cell death), and cell surface receptor expression. bioivt.com For example, if the compound is hypothesized to have anti-proliferative effects, flow cytometry with DNA-staining dyes could be used to determine the percentage of cells in different phases of the cell cycle. To investigate if the compound induces apoptosis, staining with markers like Annexin V and propidium iodide would be employed. bioivt.com
Structure-Activity Relationship (SAR) Studies of this compound Analogs for In Vitro Activity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing analogs of a lead compound to understand which chemical features are important for its biological activity. nih.govnih.gov For this compound, a systematic modification of its different structural components would be undertaken.
The core structure consists of a 4-methylthiophene ring, a hydroxyl group, and a propanoic acid moiety. SAR studies would involve modifying each of these parts. For example, the position of the methyl group on the thiophene (B33073) ring could be varied, or it could be replaced with other substituents (e.g., halogens, methoxy groups) to probe the effects of electronics and sterics. The hydroxyl group could be esterified or converted to an ether to assess its importance in hydrogen bonding. The propanoic acid chain could be lengthened or shortened, and the carboxylic acid could be converted to an ester or an amide to evaluate the role of this acidic group.
Each synthesized analog would be subjected to the same in vitro assays as the parent compound to determine how the structural modifications affect potency and selectivity. This iterative process of design, synthesis, and testing helps to build a comprehensive understanding of the SAR and can guide the development of more potent and selective compounds.
Table 4: Illustrative SAR Data for Analogs of this compound
| Analog | Modification | Target Receptor Ki (nM) |
|---|---|---|
| Parent Compound | - | 50 |
| Analog 1 | 5-methylthiophen-2-yl | 120 |
| Analog 2 | Thiophen-2-yl (no methyl) | 85 |
| Analog 3 | 3-methoxy-3-(4-methylthiophen-2-yl)propanoic acid | 250 |
This table presents hypothetical data to illustrate the principles of an SAR study. Ki values are for a hypothetical target receptor.
The hypothetical data in Table 4 suggests that the 4-methyl group on the thiophene ring and the free carboxylic acid are important for activity at this hypothetical target.
Design and Synthesis of Analogs with Systematic Modifications
To explore the structure-activity relationship (SAR) of this compound, a series of analogs would be designed and synthesized. This process involves systematic modifications of the parent structure to probe the importance of different functional groups for its biological activity.
Key modifications would likely include:
Modification of the thiophene ring: Introducing or altering substituents on the thiophene ring can influence its electronic properties and steric interactions with biological targets. nih.gov For instance, the methyl group at the 4-position could be replaced with other alkyl groups, halogens, or hydrogen.
Modification of the propanoic acid side chain: The hydroxyl and carboxylic acid groups are key functional moieties. The hydroxyl group could be esterified or converted to an ether, while the carboxylic acid could be esterified or amidated to investigate the impact of charge and hydrogen bonding potential. nih.gov
Scaffold hopping: Replacing the thiophene ring with other heterocyclic systems (e.g., furan, pyridine) or a phenyl ring could reveal the importance of the sulfur-containing heterocycle for activity.
Common synthetic routes for preparing such analogs often involve multi-step sequences. For instance, the thiophene core can be synthesized via the Gewald reaction, followed by functional group manipulations to introduce the propanoic acid side chain. techscience.com Alternatively, commercially available substituted thiophenes can serve as starting materials for elaboration of the side chain. derpharmachemica.com
Table 1: Hypothetical Analogs of this compound for SAR Studies
| Compound ID | Modification from Parent Compound | Rationale |
|---|---|---|
| Parent | This compound | Reference compound |
| Analog 1 | Replacement of 4-methyl with hydrogen | Investigate the role of the methyl group's steric and electronic effects. |
| Analog 2 | Replacement of 4-methyl with 4-chloro | Explore the influence of an electron-withdrawing group on the thiophene ring. |
| Analog 3 | Esterification of the hydroxyl group (acetate) | Determine the importance of the free hydroxyl for hydrogen bonding. |
| Analog 4 | Esterification of the carboxylic acid (methyl ester) | Assess the necessity of the acidic proton and the potential for improved cell permeability. |
| Analog 5 | Amidation of the carboxylic acid (primary amide) | Evaluate the impact of replacing the carboxylate with a neutral hydrogen bond donor/acceptor. |
| Analog 6 | Replacement of thiophene with a phenyl ring | Determine if the thiophene scaffold is essential for activity. |
Evaluation of Analog Activity in Relevant In Vitro Assays
Once synthesized, the parent compound and its analogs would be subjected to a panel of in vitro assays to determine their biological activity. Given that thiophene derivatives have shown a wide range of pharmacological effects, including anticancer properties, a hypothetical screening against cancer cell lines is presented here for illustrative purposes. nih.govacs.org
A standard initial screen would involve assessing the cytotoxicity of the compounds against a panel of human cancer cell lines, such as HepG2 (liver cancer), SMMC-7721 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to quantify cell viability. nih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Hypothetical In Vitro Anticancer Activity of this compound and its Analogs
| Compound ID | HepG2 IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
|---|---|---|---|---|
| Parent | 15.2 | 20.5 | 18.9 | 25.1 |
| Analog 1 | 35.8 | 42.1 | 39.5 | 48.3 |
| Analog 2 | 8.7 | 12.3 | 10.1 | 15.6 |
| Analog 3 | >100 | >100 | >100 | >100 |
| Analog 4 | 12.5 | 18.9 | 15.4 | 22.8 |
| Analog 5 | 14.8 | 21.2 | 19.3 | 26.4 |
| Analog 6 | 55.4 | 68.7 | 62.1 | 75.9 |
| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 | 1.3 |
Identification of Key Pharmacophoric Features
By comparing the chemical structures of the analogs with their corresponding biological activities, key pharmacophoric features can be identified. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.
Based on the hypothetical data in Table 2, a preliminary structure-activity relationship (SAR) can be deduced:
The 4-methyl group on the thiophene ring appears to be important, as its removal (Analog 1) leads to a significant decrease in activity.
Substitution with an electron-withdrawing group at the 4-position of the thiophene ring (Analog 2, 4-chloro) enhances the anticancer activity, suggesting that the electronic properties of the thiophene ring play a crucial role.
A free hydroxyl group on the propanoic acid side chain seems essential for activity, as its esterification (Analog 3) results in a complete loss of potency.
The carboxylic acid group can be esterified (Analog 4) or amidated (Analog 5) with only a minor impact on activity, indicating that it might not be a critical interaction point or that these derivatives can be hydrolyzed back to the active carboxylic acid in the cellular environment.
The thiophene ring is likely a key component of the pharmacophore, as its replacement with a phenyl ring (Analog 6) leads to a substantial drop in activity.
Table 3: Summary of Hypothetical Structure-Activity Relationships (SAR)
| Modification | Effect on Activity | Implication for Pharmacophore |
|---|---|---|
| Removal of 4-methyl group | Decreased | The methyl group may be involved in beneficial hydrophobic interactions or sterically orient the molecule in the binding pocket. |
| Addition of 4-chloro group | Increased | An electron-deficient thiophene ring may enhance binding to the biological target. |
| Esterification of hydroxyl group | Abolished | The hydroxyl group is likely a key hydrogen bond donor or acceptor. |
| Esterification/amidation of carboxylic acid | Retained | This group may be less critical for direct binding and could be a site for prodrug modification. |
Investigation of Metabolic Pathways (In Vitro)
Understanding the metabolic fate of a compound is crucial in drug discovery. In vitro metabolic studies provide initial insights into how a compound might be processed in the body.
Microsomal Stability Studies
Microsomal stability assays are a common in vitro method to assess a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) family. mttlab.euaxispharm.com The assay involves incubating the test compound with liver microsomes, which are subcellular fractions containing many drug-metabolizing enzymes. mttlab.eu The disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS). evotec.com
The standard protocol for a microsomal stability assay includes:
Incubation: The test compound is incubated with liver microsomes (e.g., from human, rat, or mouse) at 37°C in the presence of the cofactor NADPH, which is required for the activity of most CYP enzymes. evotec.comprotocols.io
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). axispharm.comevotec.com
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile, which also precipitates the proteins. evotec.comprotocols.io
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS to quantify the remaining concentration of the test compound. protocols.io
From the data, key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. A short half-life suggests that the compound is rapidly metabolized, which could indicate poor bioavailability in vivo.
Table 4: Hypothetical Microsomal Stability Data for this compound and Analogs
| Compound ID | Half-life (t₁/₂) in Human Liver Microsomes (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Stability Classification |
|---|---|---|---|
| Parent | 25 | 27.7 | Moderate |
| Analog 1 | 45 | 15.4 | High |
| Analog 2 | 18 | 38.5 | Low |
| Analog 4 | 30 | 23.1 | Moderate |
| Verapamil (Control) | 10 | 69.3 | Low |
Identification of In Vitro Metabolites (Excluding Clinical Relevance)
In addition to determining the rate of metabolism, it is important to identify the structures of the metabolites formed. This can provide valuable information about potential metabolic liabilities of the molecule and guide further chemical modifications to improve metabolic stability.
The identification of in vitro metabolites is typically carried out using samples from the microsomal stability assay or from incubations with other in vitro systems like hepatocytes. nih.gov The primary analytical technique used is high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov By comparing the mass spectra of the parent compound with those of the metabolites, potential biotransformations can be proposed.
For a compound like this compound, potential metabolic pathways could include:
Oxidation of the thiophene ring: This can lead to the formation of thiophene-S-oxides or hydroxylation of the thiophene ring. acs.org
Oxidation of the methyl group: The methyl group on the thiophene ring can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
Oxidation of the alkyl chain: Hydroxylation can occur at various positions on the propanoic acid side chain.
Glucuronidation: The hydroxyl and carboxylic acid groups are potential sites for conjugation with glucuronic acid, a phase II metabolic reaction.
Table 5: Hypothetical In Vitro Metabolites of this compound
| Metabolite ID | Proposed Biotransformation | Observed m/z [M+H]⁺ |
|---|---|---|
| M1 | Hydroxylation of the thiophene ring | 203.0373 |
| M2 | Oxidation of the 4-methyl group to a hydroxymethyl group | 203.0373 |
| M3 | Oxidation of the 4-methyl group to a carboxylic acid | 217.0169 |
| M4 | Thiophene-S-oxidation | 203.0373 |
| M5 | Glucuronide conjugate of the hydroxyl group | 363.0701 |
Derivatization and Analog Synthesis of 3 Hydroxy 3 4 Methylthiophen 2 Yl Propanoic Acid for Academic Exploration
Ester and Amide Derivatives of the Carboxylic Acid Moiety
The carboxylic acid group of 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid is a primary site for derivatization, readily converted into esters and amides to modulate properties such as solubility, stability, and biological activity.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common approach. youtube.commasterorganicchemistry.com For instance, reaction with methanol under acidic conditions would yield methyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate. This method is particularly effective for simple alcohols. researchgate.netnih.gov
Amidation: The synthesis of amides from the parent carboxylic acid can be accomplished by first activating the carboxyl group. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. mdpi.com Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate direct amide bond formation between the carboxylic acid and an amine. googleapis.com For example, reaction with benzylamine using a coupling agent would produce N-benzyl-3-hydroxy-3-(4-methylthiophen-2-yl)propanamide.
| Derivative Name | Reactant | General Method |
|---|---|---|
| Methyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate | Methanol | Fischer-Speier Esterification |
| Ethyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate | Ethanol | Fischer-Speier Esterification |
| N-Benzyl-3-hydroxy-3-(4-methylthiophen-2-yl)propanamide | Benzylamine | Acyl Chloride or Coupling Agent Method |
| N,N-Diethyl-3-hydroxy-3-(4-methylthiophen-2-yl)propanamide | Diethylamine | Acyl Chloride or Coupling Agent Method |
Modifications of the Hydroxyl Group (e.g., Ethers, Esters)
The secondary hydroxyl group presents another key site for structural modification, allowing for the synthesis of ethers and esters, which can significantly alter the compound's polarity and hydrogen bonding capabilities.
Etherification: The formation of an ether from the hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide or benzyl bromide) to yield the corresponding ether. This method allows for the introduction of a variety of alkyl or aryl groups at the hydroxyl position.
Esterification of the Hydroxyl Group: The hydroxyl group can also be esterified by reaction with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. For example, treatment with acetic anhydride would yield 3-acetoxy-3-(4-methylthiophen-2-yl)propanoic acid. Selective esterification of the hydroxyl group in the presence of the carboxylic acid can be challenging and may require protection of the carboxyl group first, for instance, as a methyl or ethyl ester, followed by deprotection after the hydroxyl group has been modified.
| Derivative Name | Reactant | General Method |
|---|---|---|
| 3-Methoxy-3-(4-methylthiophen-2-yl)propanoic acid | Methyl iodide | Williamson Ether Synthesis |
| 3-Benzyloxy-3-(4-methylthiophen-2-yl)propanoic acid | Benzyl bromide | Williamson Ether Synthesis |
| 3-Acetoxy-3-(4-methylthiophen-2-yl)propanoic acid | Acetic anhydride | Acylation |
| 3-(Benzoyloxy)-3-(4-methylthiophen-2-yl)propanoic acid | Benzoyl chloride | Acylation |
Substituent Variations on the Thiophene (B33073) Ring (e.g., Halogenation, Alkylation)
The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents, which can influence the electronic properties and steric profile of the molecule.
Halogenation: Halogenation of the thiophene ring can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The position of substitution will be directed by the existing substituents on the ring. Given the activating nature of the alkyl and hydroxypropyl groups, substitution is likely to occur at the vacant position on the thiophene ring.
Alkylation: Friedel-Crafts alkylation can be employed to introduce additional alkyl groups onto the thiophene ring. researchgate.net This typically involves reacting the thiophene derivative with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The regioselectivity of this reaction can be influenced by the steric and electronic effects of the substituents already present.
| Derivative Name | Reactant | General Method |
|---|---|---|
| 3-(5-Bromo-4-methylthiophen-2-yl)-3-hydroxypropanoic acid | N-Bromosuccinimide | Electrophilic Halogenation |
| 3-(5-Chloro-4-methylthiophen-2-yl)-3-hydroxypropanoic acid | N-Chlorosuccinimide | Electrophilic Halogenation |
| 3-(5-Ethyl-4-methylthiophen-2-yl)-3-hydroxypropanoic acid | Ethyl bromide / AlCl₃ | Friedel-Crafts Alkylation |
Isosteric Replacements of the Thiophene Ring
Common isosteres for the thiophene ring include furan, pyrrole, and thiazole. The synthesis of these analogs would involve starting from the corresponding heterocyclic aldehyde and employing a similar synthetic route to that used for the parent thiophene compound, for example, via a Reformatsky or aldol-type reaction to introduce the propanoic acid side chain. For instance, starting with 4-methylfuran-2-carbaldehyde would lead to the furan analog, 3-hydroxy-3-(4-methylfuran-2-yl)propanoic acid. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported, providing a basis for the synthesis of such analogs. nih.govresearchgate.netmdpi.com
| Analog Name | Heterocyclic Ring |
|---|---|
| 3-Hydroxy-3-(4-methylfuran-2-yl)propanoic acid | Furan |
| 3-Hydroxy-3-(1,4-dimethyl-1H-pyrrol-2-yl)propanoic acid | Pyrrole |
| 3-Hydroxy-3-(4-methylthiazol-2-yl)propanoic acid | Thiazole |
Stereoisomeric Variants and Diastereomer Synthesis
The central carbon atom bearing the hydroxyl group in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid. The synthesis of enantiomerically pure forms is of significant interest for academic studies, particularly in determining the stereochemical requirements for biological activity.
Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolution. For example, an asymmetric aldol (B89426) reaction between a chiral enolate and 4-methylthiophene-2-carbaldehyde could lead to the formation of specific diastereomers, which can then be converted to the desired enantiomer of the final product. uq.edu.au The synthesis of diastereomers is also relevant when additional stereocenters are introduced into the molecule, for instance, through the modification of the propanoic acid backbone.
| Variant Name | Stereochemical Descriptor |
|---|---|
| (R)-3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid | (R) |
| (S)-3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid | (S) |
Advanced Research Applications and Methodological Contributions of 3 Hydroxy 3 4 Methylthiophen 2 Yl Propanoic Acid
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the three-dimensional arrangement of a molecule dictates its biological activity. wisdomlib.orgnih.govnbinno.com The compound 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid is intrinsically valuable in this context due to the stereocenter at the C3 position. The presence of both a hydroxyl and a carboxylic acid group offers multiple points for synthetic modification, allowing for the diastereoselective and enantioselective construction of more complex molecular architectures.
The enantiomerically pure forms of this compound could serve as key intermediates in the synthesis of natural products and pharmaceutical agents. researchgate.netenamine.net The β-hydroxy acid unit is a precursor to various other functional groups. For instance, it can be converted into chiral β-lactams, important components of antibiotics, or used in the synthesis of complex polyketide natural products. The thiophene (B33073) ring, a well-known bioisostere of the benzene (B151609) ring, can be incorporated into target molecules to modulate their physicochemical properties and biological activities. nih.govwikipedia.org The methyl group at the 4-position of the thiophene ring can also influence the steric and electronic environment of the molecule, potentially leading to improved target binding or metabolic stability in a final drug candidate.
Table 1: Potential Synthetic Transformations of this compound as a Chiral Building Block
| Starting Material | Reagents and Conditions | Product | Application |
|---|---|---|---|
| (R)- or (S)-3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid | 1. Protection of COOH2. Mitsunobu reaction (e.g., with HN₃)3. Reduction | Chiral 3-amino-3-(4-methylthiophen-2-yl)propan-1-ol | Synthesis of chiral ligands, amino alcohol derivatives |
| (R)- or (S)-3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid | Carbodiimide coupling (e.g., DCC, EDCI) | Chiral β-Lactone | Precursor for polymers and other complex molecules |
Development of Novel Reaction Methodologies Enabled by this compound
The unique combination of functional groups in this compound makes it an ideal substrate for the development of new synthetic methods. The β-hydroxy acid moiety can be exploited in reactions that are otherwise difficult to achieve with simpler substrates. For example, its use in stereospecific lactonization reactions could lead to the formation of novel four-, five-, or six-membered rings, depending on the reaction conditions and the use of other reagents. nih.gov
Furthermore, the thiophene ring can participate in a variety of transformations that are central to modern organic chemistry. bohrium.com The electron-rich nature of the thiophene ring allows for electrophilic aromatic substitution reactions, which could be used to further functionalize the molecule. Moreover, the C-H bonds on the thiophene ring could be targets for direct C-H activation/functionalization reactions, a rapidly developing area of research that offers more atom-economical and environmentally friendly synthetic routes. The development of such methodologies using this specific substrate could provide valuable insights into the reactivity of substituted thiophenes.
Contributions to Fundamental Organic Chemistry Principles
The study of this compound can contribute to a deeper understanding of fundamental principles in organic chemistry. The chiral center in close proximity to the aromatic thiophene ring provides a model system for studying asymmetric induction. acs.org For example, reactions at the carboxylic acid or hydroxyl group could be influenced by the stereochemistry at C3, leading to diastereoselective outcomes. Investigating the factors that control this selectivity would provide valuable data for refining predictive models of stereochemical control.
The electronic properties of the 4-methylthiophen-2-yl group can also be investigated. The methyl group is an electron-donating group, which can affect the reactivity of the thiophene ring in electrophilic substitution and metal-catalyzed coupling reactions. By comparing the reactivity of this compound with its unsubstituted or otherwise substituted analogs, a clearer picture of the electronic and steric effects of substituents on the thiophene ring can be obtained. Such studies are crucial for the rational design of new catalysts and reagents. rsc.org
Role as a Probe Molecule in Mechanistic Enzymology Research
Enzymes are highly specific catalysts, and understanding their mechanisms is crucial for drug design and biotechnology. Substrate analogs, which are molecules that resemble the natural substrate of an enzyme but are not metabolized in the same way, are powerful tools for studying enzyme mechanisms. researchgate.net this compound could potentially serve as a substrate analog or probe for enzymes that process β-hydroxy acids or aromatic carboxylic acids.
For instance, if an enzyme's natural substrate is a phenyl-containing β-hydroxy acid, the thiophene analog could be used to probe the active site's tolerance for different aromatic systems. researchgate.net By measuring the binding affinity of the thiophene derivative to the enzyme and comparing it to the natural substrate, researchers can gain insights into the specific interactions (e.g., hydrophobic, van der Waals, π-stacking) that are important for substrate recognition. Furthermore, if the compound acts as an inhibitor, it could be used to trap the enzyme in a particular conformational state, allowing for structural studies (e.g., X-ray crystallography) that can reveal key details of the enzyme's active site.
Table 2: Hypothetical Application in Mechanistic Enzymology
| Enzyme Target | Research Question | Experimental Approach | Potential Finding |
|---|---|---|---|
| A β-hydroxy acid dehydrogenase | How does the enzyme accommodate aromatic substituents? | Compare the Km and Vmax values for the thiophene-containing substrate versus a phenyl-containing substrate. | Determine the influence of the heteroatom and substituent position on substrate binding and turnover. |
| A fatty acid synthase | Can the compound act as a chain-terminating inhibitor? | Incubate the enzyme with the compound and analyze for covalent modification or inhibition of product formation. | Elucidate the mechanism of substrate selection and processing. |
Integration into Academic Drug Discovery Research Pipelines (Pre-Clinical, Target-Focused)
The thiophene ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org Its ability to act as a bioisostere for a phenyl ring, while often improving properties like metabolic stability and solubility, makes it a desirable component in drug candidates. researcher.life The combination of the thiophene moiety with a chiral β-hydroxy acid scaffold in this compound makes it a prime candidate for inclusion in academic drug discovery pipelines.
In a preclinical, target-focused approach, this compound could be used as a starting point for the synthesis of a library of related molecules. By systematically modifying the carboxylic acid, the hydroxyl group, and the thiophene ring, researchers can explore the structure-activity relationship (SAR) for a particular biological target. frontiersin.org For example, the carboxylic acid could be converted to a variety of amides or esters, and the hydroxyl group could be alkylated or acylated. The thiophene ring could also be further functionalized. This library of compounds would then be screened for activity against a specific enzyme or receptor, with the goal of identifying a potent and selective lead compound for further development. The inherent chirality of the parent molecule would be a significant advantage, as it allows for the immediate investigation of stereospecific interactions with the biological target. lifechemicals.com
Future Directions and Emerging Research Avenues for 3 Hydroxy 3 4 Methylthiophen 2 Yl Propanoic Acid
Exploration of Undiscovered In Vitro Biological Activities
The initial step in characterizing 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid would involve broad-spectrum in vitro screening to identify any potential biological activities. Thiophene (B33073) moieties are present in numerous biologically active molecules, suggesting that this compound could interact with various biological targets. A comprehensive screening panel could assess its potential as an antimicrobial, anticancer, anti-inflammatory, or antiviral agent. Furthermore, its structural similarity to certain metabolic intermediates might warrant investigation into its effects on key enzyme families, such as kinases, proteases, or phosphatases.
Advanced Synthetic Method Development for Scalable Production
Currently, there are no established methods for the synthesis of this compound in the scientific literature. Future research would need to focus on developing a stereoselective and efficient synthetic route. A plausible approach could involve the aldol (B89426) condensation of a protected 4-methylthiophene-2-carbaldehyde with a suitable acetate (B1210297) enolate equivalent, followed by deprotection. The development of a scalable and cost-effective synthesis would be crucial for enabling more extensive biological and material science investigations.
Deeper Computational Insights into Reactivity and Selectivity
In the absence of experimental data, computational modeling could offer initial insights into the potential properties of this compound. Density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures. Such studies could also provide information about its reactivity, including potential sites for electrophilic and nucleophilic attack, which would be valuable for designing derivatization strategies. Furthermore, molecular docking studies against various enzyme active sites could help to prioritize biological targets for in vitro screening.
Novel Derivatization Strategies for Enhanced In Vitro Potency
Should initial in vitro screenings reveal any promising biological activity, subsequent research would logically focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR). The carboxylic acid and hydroxyl functional groups of this compound are amenable to a wide range of chemical modifications. For instance, esterification or amidation of the carboxylic acid, and etherification or acylation of the hydroxyl group, could be explored. Modifications to the thiophene ring, such as the introduction of additional substituents, could also be investigated to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Potential for Material Science Applications
The structural features of this compound suggest potential applications in material science. The carboxylic acid and hydroxyl groups could allow it to function as a monomer in the synthesis of novel polyesters or polyamides. The thiophene ring, known for its electronic properties, could impart interesting conductive or optical characteristics to such polymers. Additionally, the molecule could serve as a ligand scaffold for the synthesis of metal-organic frameworks (MOFs) or coordination polymers, with the potential for applications in catalysis, gas storage, or sensing.
Interdisciplinary Research with Biophysics and Structural Biology (In Vitro Studies)
If a specific biological target for this compound is identified, interdisciplinary research involving biophysical and structural biology techniques would be essential to understand its mechanism of action at a molecular level. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify its binding affinity and kinetics. X-ray crystallography or cryo-electron microscopy could then be employed to determine the three-dimensional structure of the compound in complex with its biological target, providing crucial information for rational drug design and optimization.
Q & A
Q. What are the common synthetic routes for 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves coupling thiophene derivatives with β-hydroxy acid precursors. Key steps include:
- Thiophene functionalization: Introduce methyl groups at the 4-position via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Hydroxy acid formation: Use aldol condensation or enzymatic catalysis to form the β-hydroxy acid backbone.
- Optimization strategies:
- Catalyst screening: Test palladium or organocatalysts for regioselectivity.
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature control: Low temperatures (0–5°C) reduce side reactions during thiophene activation.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Target selection: Focus on enzymes with thiophene-binding pockets (e.g., cytochrome P450 or kinases).
- Assay design:
- Kinetic assays: Measure IC50 values using fluorogenic substrates.
- Dose-response curves: Test concentrations from 1 nM to 100 µM.
- Control experiments: Include known inhibitors (e.g., ketoconazole for CYP450) to validate assay conditions .
Advanced Research Questions
Q. What experimental strategies address challenges in stereochemical control during synthesis?
Methodological Answer:
- Chiral auxiliaries: Use Evans oxazolidinones to enforce diastereoselectivity in aldol reactions.
- Asymmetric catalysis: Screen chiral ligands (e.g., BINOL-derived phosphates) for enantiomeric excess (≥90%) .
- Dynamic kinetic resolution: Employ enzymes (e.g., lipases) to resolve racemic mixtures .
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?
Methodological Answer:
- Validate computational models:
- Experimental verification:
Q. What methodologies are recommended for studying the compound’s stability under oxidative or hydrolytic conditions?
Methodological Answer:
Q. How can impurity profiling be systematically conducted for this compound?
Methodological Answer:
- Analytical setup:
- HPLC-DAD/MS: Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients.
- Thresholds: Quantify impurities ≥0.1% per ICH guidelines .
- Synthesis monitoring: Track byproducts (e.g., des-methyl analogs) via in situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
